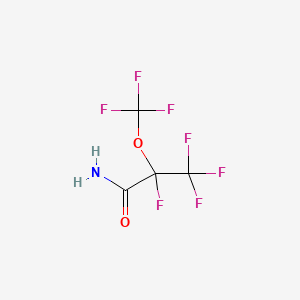
2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide is a fluorinated organic compound with the molecular formula C4H2F7NO2 It is known for its unique chemical structure, which includes both tetrafluoro and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide typically involves the reaction of 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include:
- Temperature: 0-50°C
- Solvent: Anhydrous solvents such as tetrahydrofuran or dichloromethane
- Catalyst: None required
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:
- Large-scale reactors with precise temperature control
- Use of high-purity starting materials to ensure product quality
- Implementation of safety measures to handle fluorinated compounds
Chemical Reactions Analysis
Types of Reactions
2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to form corresponding amines.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products
Oxidation: 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid
Reduction: 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamine
Substitution: Various substituted amides depending on the nucleophile used
Scientific Research Applications
2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of fluorinated pharmaceuticals.
Medicine: Investigated for its potential as a drug candidate due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide is primarily based on its ability to interact with various molecular targets through its fluorinated groups. These interactions can include:
Hydrogen bonding: The amide group can form hydrogen bonds with biological molecules.
Electrostatic interactions: The fluorinated groups can interact with charged or polar regions of molecules.
Hydrophobic interactions: The trifluoromethoxy group can interact with hydrophobic regions of molecules.
Comparison with Similar Compounds
2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide can be compared with other fluorinated amides such as:
- 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid
- 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoyl fluoride
- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanamide
Uniqueness
- Chemical Structure : The presence of both tetrafluoro and trifluoromethoxy groups makes it unique.
- Reactivity : Its reactivity profile is distinct due to the combination of these groups.
- Applications : Its potential applications in various fields make it a compound of interest.
Properties
CAS No. |
67710-48-9 |
|---|---|
Molecular Formula |
C4H2F7NO2 |
Molecular Weight |
229.05 g/mol |
IUPAC Name |
2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanamide |
InChI |
InChI=1S/C4H2F7NO2/c5-2(1(12)13,3(6,7)8)14-4(9,10)11/h(H2,12,13) |
InChI Key |
RODHNODFUBONAV-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(F)(F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



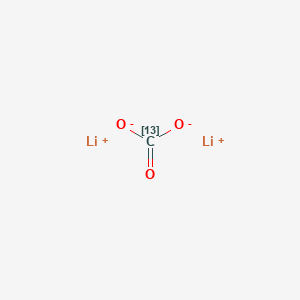
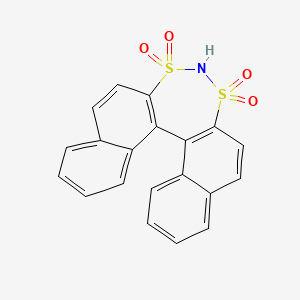
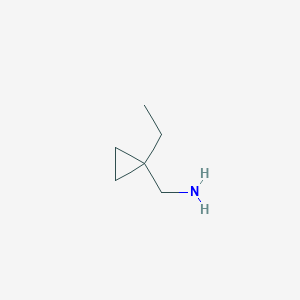
![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15088301.png)
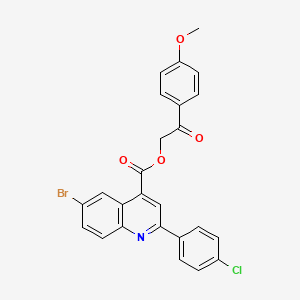

![N-(3,4-dichlorophenyl)-2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15088309.png)

![(5Z)-3-Ethyl-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15088316.png)
![[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate](/img/structure/B15088327.png)


![4-[[5-[[bis[(1-benzyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]methyl]-N-methylbenzamide](/img/structure/B15088360.png)
